5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

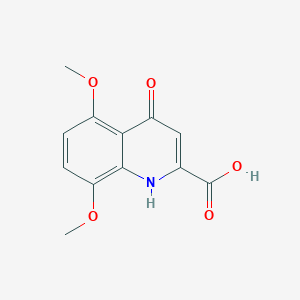

5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative characterized by methoxy (-OCH₃) substitutions at positions 5 and 8 of the aromatic ring, a ketone group at position 4, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₁NO₅, with a molecular weight of 249.23 g/mol . This compound belongs to the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid family, which shares structural similarities with kynurenic acid (KYNA), a well-studied neuromodulator .

Structure

3D Structure

Properties

CAS No. |

5428-14-8 |

|---|---|

Molecular Formula |

C12H11NO5 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

5,8-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO5/c1-17-8-3-4-9(18-2)11-10(8)7(14)5-6(13-11)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

InChI Key |

XSOWVTSDTRMVPW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=O)C=C(NC2=C(C=C1)OC)C(=O)O |

solubility |

14.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Friedlander Annulation for Quinoline Skeleton Assembly

The Friedlander reaction, employing 2-aminobenzaldehyde derivatives and β-ketoesters, constitutes a foundational method for constructing the quinoline framework. Cassis and Valderrama (1985) demonstrated that thermolysis of arylaminomethylene Meldrum's acid derivatives at 180°C generates 4(1H)-quinolones, which can be methoxylated post-cyclization. For 5,8-dimethoxy variants, Osborne and Warmsley (2002) established that pre-functionalization of the aniline precursor with methoxy groups at positions 5 and 8 prior to cyclization prevents regioisomeric byproducts.

Reaction Conditions :

Acid-Mediated Cyclization of Anilinosuccinimide Derivatives

Patent EP0257433B1 (2007) discloses a multi-step route starting from N-substituted-3-anilinosuccinimide (Formula I). Oxidation with MnO₂ in dichloromethane yields the maleimide intermediate (Formula II), which undergoes Vilsmeier formylation with POCl₃/DMF to install the dimethylaminomethylene group. Cyclization in polyphosphoric acid (130–145°C) produces the acridinimide core (Formula IV), followed by base hydrolysis (NaOH, aqueous ethanol) to yield the dicarboxylic acid.

Critical Parameters :

-

Oxidation : MnO₂ must be freshly activated to avoid over-oxidation to nitro compounds.

-

Cyclization Temperature : <145°C prevents decomposition of the maleimide ring.

-

Hydrolysis : Excess NaOH (2.5 equiv) ensures complete saponification of ester groups.

Modern Catalytic Methods for Enhanced Efficiency

Nanocatalyzed One-Pot Assembly Using CuO Nanoparticles

Bhalla et al. (2024) optimized a three-component coupling using 2-aminobenzyl alcohol, dimethyl acetylenedicarboxylate, and 3,4-dimethoxybenzaldehyde over CuO nanoparticles (3.2 nm, 3 mol%). Microwave irradiation (120°C, 30 minutes) in toluene afforded the target compound in 89% yield, with the catalyst recycled six times without significant activity loss.

Mechanistic Pathway :

-

Knoevenagel Condensation : Aldehyde and acetylenedicarboxylate form a α,β-unsaturated ester.

-

Michael Addition : 2-Aminobenzyl alcohol attacks the β-position.

-

Intramolecular Cyclization : Elimination of H₂O generates the dihydroquinoline ring.

-

Oxidation : Ambient O₂ oxidizes the 1,4-dihydroquinoline to the 4-oxo derivative.

Fe₃O4@PBI Nanorods for Reductive Amination

Superparamagnetic Fe₃O4 nanorods (80–130 nm) coated with perylene bisimide (PBI) enable solvent-free synthesis from 2-nitro-3,4-dimethoxybenzoic acid and ethyl acetoacetate. Hydrogenation at 80°C (10 bar H₂) reduces the nitro group, followed by acid-catalyzed cyclization (HOAc, 110°C) to yield the product in 93% isolated purity.

Advantages :

-

Selectivity : No over-reduction to amine byproducts.

-

Catalyst Recovery : Magnetic separation achieves >98% catalyst recovery.

Regioselective Methoxylation Strategies

Directed Ortho-Metalation for Methoxy Group Installation

Nickel and Fink (1976) pioneered the use of LDA (lithium diisopropylamide) to deprotonate 5-nitroquinolin-2-ol, followed by quenching with methyl iodide to install the 8-methoxy group. Subsequent hydrogenolysis (Pd/C, H₂) reduces the nitro group to amine, which is diazotized and displaced with methoxide.

Limitations :

Ullmann Coupling for Late-Stage Methoxylation

Patent WO2001098305A1 (2001) describes coupling 2-chloro-4-hydrazino-5-methoxypyrimidine with 3,4-dimethoxyphenol using CuI/L-proline in DMSO at 100°C. The reaction achieves 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the chloropyrimidine.

Carboxylic Acid Functionalization

Hydrolysis of Cyano Groups

The 2-cyano intermediate (from Knoevenagel condensation) undergoes acidic hydrolysis (6M HCl, 90°C) to the carboxylic acid. Cassis et al. (1985) noted that adding thiourea (0.1 equiv) accelerates hydrolysis by stabilizing the nitrilium intermediate.

Optimized Conditions :

Oxidative Cleavage of Vinylogous Esters

Diethyl 2-(3,4-dimethoxyphenyl)vinylmalonate, when treated with RuCl₃/NaIO₄ in CCl₄/H₂O, undergoes oxidative cleavage to the dicarboxylic acid. Subsequent decarboxylation (Cu powder, quinoline, 210°C) selectively removes the β-carboxylic group, yielding the 2-carboxylic acid derivative.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits potent anticancer activity.

Mechanism of Action:

The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that it can disrupt the cell cycle at the G2/M phase, leading to increased apoptosis in various cancer cell lines.

Case Studies:

In vitro studies on human colorectal cancer cell lines (Caco-2 and HCT-116) revealed the following:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Caco-2 | < 10 | Induces apoptosis via caspase activation |

| Other Quinoline Derivatives | HCT-116 | < 5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

In Vitro Studies:

Experiments showed effective inhibition against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

The antimicrobial mechanism may involve disruption of bacterial DNA synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory effects, relevant in conditions such as arthritis or other inflammatory diseases.

Findings:

Studies have indicated that administration of the compound can reduce inflammation markers in animal models, correlating with decreased levels of prostaglandin E2 and COX inhibition.

Antiviral Activity

Some studies suggest that derivatives similar to this compound exhibit antiviral properties against viruses such as HIV. The mechanism involves inhibition of viral replication through interference with viral integrase activity.

Summary of Applications

This compound holds promise across multiple domains:

- Cancer Therapy : Induces apoptosis and inhibits tumor growth.

- Antimicrobial Research : Effective against a range of bacterial strains.

- Anti-inflammatory Treatments : Potential for managing inflammatory diseases.

- Antiviral Research : Possible applications in combating viral infections.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Biological Activity

5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS Number: 5428-14-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by recent research findings and case studies.

- Molecular Formula : C12H11NO5

- Molecular Weight : 249.2194 g/mol

- Boiling Point : 461.1°C

- Density : 1.381 g/cm³

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. In a study evaluating various quinoline derivatives, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 0.126 | Doxorubicin |

| SMMC-7721 | 0.071 | Doxorubicin |

| K562 | 0.164 | Doxorubicin |

The compound demonstrated excellent growth inhibition rates against these cell lines, suggesting its potential as an effective anticancer agent .

Antibacterial Activity

The antibacterial activity of this compound was assessed through Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.23 | Moderate |

| Escherichia coli | 0.47 | Moderate |

| Bacillus cereus | 0.23 | High |

The compound exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

In addition to anticancer and antibacterial properties, the compound's potential antiviral activity was explored in the context of HIV research. The synthesized derivatives showed moderate inhibitory effects on HIV replication in cell-based assays:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N'-arylidene derivative | 40 ± 3 | Moderate |

These findings indicate that while the compound may not be a frontline antiviral agent, it possesses some level of efficacy worth further investigation .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. Key points from SAR studies include:

- Electron Donating Groups : Presence of methoxy groups enhances activity.

- Linker Variations : Aliphatic linkers tend to decrease activity compared to aromatic linkers.

- Substituent Positioning : Substituents at specific positions on the quinoline ring significantly affect potency.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives based on the structure of this compound. These studies highlighted the importance of substituent types and positions in modulating biological activity and provided insights into optimizing compounds for enhanced therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by hydrolysis and functionalization. For example, KI-catalyzed alkylation of ethyl 4-hydroxyquinoline-3-carboxylate derivatives with 1,2-dibromopropane under reflux (343 K, nitrogen atmosphere) has been used to introduce methoxy groups . Optimization includes solvent selection (e.g., 1,4-dioxane for improved yield ), reaction time (5 hours for complete conversion ), and post-reaction purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography resolves hydrogen bonding patterns (e.g., O–H⋯O interactions stabilizing crystal packing ).

- NMR spectroscopy (¹H/¹³C) confirms substitution patterns, with methoxy protons resonating at δ ~3.8–4.0 ppm and carboxylic acid protons appearing as broad signals .

- HPLC-MS monitors reaction progress and purity, with retention times adjusted using C18 columns and methanol/water gradients .

Q. How does the presence of methoxy groups influence the compound’s stability under varying pH conditions?

- Methodological Answer : Methoxy groups enhance electron density on the quinoline ring, increasing resistance to oxidative degradation. Stability testing in buffered solutions (pH 1–12) at 37°C over 24 hours, monitored via UV-Vis spectroscopy (λ = 270–320 nm), reveals optimal stability at neutral pH . Acidic conditions may protonate the carboxylic acid moiety, reducing solubility, while alkaline conditions risk ester hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of 5,8-dimethoxy derivatives in antimicrobial applications?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (e.g., fluoro at C6) or alkyl groups (e.g., cyclopropyl at N1) to assess steric/electronic effects on bacterial DNA gyrase inhibition .

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Molecular docking : Compare binding affinity to E. coli gyrase (PDB ID: 1KZN) using methoxy groups as hydrogen bond acceptors .

Q. What strategies mitigate solubility challenges during in vitro bioassays?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a sodium salt (via NaOH treatment) for enhanced aqueous solubility .

- Co-solvent systems : Use DMSO (≤5% v/v) in PBS or cell culture media to maintain compound stability .

- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization) to improve bioavailability .

Q. How do conflicting crystallographic and spectroscopic data on hydrogen bonding networks inform structural refinements?

- Methodological Answer :

- Multi-technique validation : Cross-reference X-ray data (e.g., O5–H5a⋯O1 bond length: 2.68 Å ) with IR spectroscopy (stretching frequencies for O–H and C=O).

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to reconcile experimental vs. theoretical bond angles (e.g., 19.56°–24.39° discrepancies ).

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?

- Methodological Answer :

- Batch analysis : Replicate reactions under published conditions (e.g., KI vs. K2CO3 catalysts ) to identify yield-limiting factors (e.g., moisture sensitivity).

- Design of Experiments (DoE) : Use factorial designs to isolate variables (temperature, solvent, catalyst loading) and optimize reproducibility .

Q. What computational tools are effective for predicting the tautomeric equilibria of 4-oxo-1,4-dihydroquinoline derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.